molecular formula C18H18ClN5O3 B2361188 8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione CAS No. 919012-98-9

8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione

Cat. No. B2361188
CAS RN: 919012-98-9
M. Wt: 387.82
InChI Key: AXOHEFUCSLPLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

The compound falls within the broader category of purine derivatives, which have been explored in various scientific studies for their synthesis and chemical properties. For instance, the synthesis of related compounds such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has been documented. These compounds are typically obtained through intramolecular alkylation processes, demonstrating the diverse synthetic routes available for such chemical structures (Simo, Rybár, & Alföldi, 1998).

Biological Activities

Research on similar purine derivatives includes studies on their biological activities. For example, N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and related compounds have shown potential biological activities in preliminary pharmacological evaluations (Zagórska et al., 2009). Such studies provide insights into the potential therapeutic applications of these compounds.

Antiviral Properties

Compounds with structural similarities have also been explored for their antiviral properties. The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are analogues to purine structures, have been studied, indicating the potential for these compounds in the treatment of viral infections (Kim et al., 1978).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O3/c1-10-4-5-12(8-13(10)19)22-6-7-23-14-15(20-17(22)23)21(3)18(27)24(16(14)26)9-11(2)25/h4-5,8H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOHEFUCSLPLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methylphenyl)-4-methyl-2-(2-oxopropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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